2-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile
Description
2-[(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine-4-carbonitrile core substituted with a piperidinylmethoxy group at position 2. The piperidine ring is further modified with a 7-methylthieno[3,2-d]pyrimidin-4-yl moiety.
For instance, piperidine-4-carbonitrile derivatives are often synthesized via nucleophilic substitution or coupling reactions involving activated pyrimidine or pyridine intermediates . The thienopyrimidine moiety may be introduced through cyclization or cross-coupling strategies, as seen in related compounds .
Properties
IUPAC Name |
2-[[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-11-26-18-17(13)22-12-23-19(18)24-6-3-14(4-7-24)10-25-16-8-15(9-20)2-5-21-16/h2,5,8,11-12,14H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVGDRGAGSCOJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)COC4=NC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making it an attractive target for antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
The compound has been optimized for oral bioavailability. Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB.
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that it has a significant antitumor effect.
Biological Activity
The compound 2-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄OS
- Molecular Weight : 286.39 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 286.39 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer progression. It has been shown to target the EGFR (Epidermal Growth Factor Receptor) pathway, which is critical in various cancers, including non-small cell lung cancer (NSCLC).
Case Study: EGFR Inhibition
A study evaluated the compound's ability to inhibit EGFR kinase activity. The results indicated that it displayed a significant inhibitory effect with an IC₅₀ value of approximately 13 nM against the EGFR L858R/T790M mutant, which is a common mutation associated with resistance to first-line EGFR inhibitors like gefitinib and erlotinib .
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using several cancer cell lines, including A549 (lung carcinoma), NCI-H1975 (lung adenocarcinoma), and NCI-H460 (large cell lung carcinoma). The compound demonstrated selective cytotoxicity:
- A549 Cells : IC₅₀ > 50 μM
- NCI-H1975 Cells : IC₅₀ = 0.440 ± 0.039 μM
- NCI-H460 Cells : IC₅₀ = >50 μM
These results suggest that the compound has a preferential effect on certain cell lines, particularly those harboring specific mutations in the EGFR gene .
Structure-Activity Relationship (SAR)
The modification of the thienopyrimidine scaffold significantly impacts the biological activity of this compound. Variations in substituents on the piperidine and pyridine rings have been studied to optimize potency and selectivity.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl group on thieno ring | Increased potency against H1975 |
| Methoxy group on pyridine | Enhanced solubility and bioavailability |
| Carbonitrile group | Critical for kinase inhibition |
Scientific Research Applications
The compound 2-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine-4-carbonitrile is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on pharmacological properties, biochemical interactions, and its role in medicinal chemistry.
Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N4OS
- Molecular Weight : 344.44 g/mol
- CAS Number : Not specified in the search results.
Physical Properties
The compound's physical properties, such as solubility, melting point, and stability under various conditions, are crucial for its application in research and development. However, specific data on these properties were not available in the provided search results.
Pharmacological Applications
The compound is primarily explored for its potential as a pharmacological agent . Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The thieno[3,2-d]pyrimidine moiety is known for its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Studies have shown that derivatives of thieno[3,2-d]pyrimidines can effectively target cancer cells by inducing apoptosis or inhibiting tumor growth .
Neurological Disorders
The piperidine component suggests potential applications in treating neurological disorders. Compounds that modulate neurotransmitter systems or exhibit neuroprotective properties are of significant interest. For instance, some studies have indicated that similar compounds can act as inhibitors of certain kinases involved in neurodegenerative diseases .
Biochemical Interactions
Understanding the biochemical interactions of this compound is essential for elucidating its mechanism of action.
Enzyme Inhibition
The compound may function as an inhibitor of specific enzymes critical in metabolic pathways. Research into related compounds has shown that modifications to the pyridine and thieno[3,2-d]pyrimidine rings can enhance binding affinity to target enzymes .
Receptor Modulation
Its structure suggests potential interactions with various receptors, including those involved in neurotransmission and hormone signaling. Investigations into similar compounds have revealed their ability to act as agonists or antagonists at specific receptor sites .
Medicinal Chemistry
In medicinal chemistry, the design and synthesis of novel derivatives based on this compound are ongoing areas of research.
Synthesis of Derivatives
Researchers are focused on synthesizing derivatives to enhance efficacy and reduce toxicity. By modifying functional groups on the piperidine or pyridine rings, scientists aim to improve pharmacokinetic properties such as bioavailability and metabolic stability .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural variations affect biological activity. This involves systematic modifications of the compound's structure to identify which changes lead to improved therapeutic effects .
Table: Summary of Relevant Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Thieno[3,2-d]pyrimidine Core
The electron-deficient thieno[3,2-d]pyrimidine ring undergoes substitution reactions at position 4 (adjacent to the sulfur atom). Key findings include:
These reactions are critical for introducing functional groups that modulate biological activity in medicinal chemistry applications .
Cyclization and Ring-Opening Reactions
The pyridine-4-carbonitrile moiety participates in cyclization under acidic or basic conditions:
-
Nitrile Cyclization :
Treatment with HCl/EtOH generates pyridine-4-carboxamide derivatives via hydrolysis, while strong bases (e.g., K₂CO₃) promote intramolecular cyclization to form fused pyrido[2,3-d]pyrimidines . -
Piperidine Methoxy Group Reactivity :
The methoxy linker undergoes cleavage under acidic conditions (e.g., HBr/AcOH), yielding phenolic intermediates .
Oxidation and Reduction Reactions
| Site | Reaction Type | Products | Conditions |
|---|---|---|---|
| Piperidine ring | Oxidation (e.g., KMnO₄) | N-Oxide derivatives | Aqueous acidic media |
| Thiophene sulfur | Oxidation (H₂O₂, mCPBA) | Sulfoxide/sulfone derivatives | Polar aprotic solvents |
| Nitrile group | Reduction (LiAlH₄) | Primary amine | Anhydrous ether |
Sulfur oxidation is regioselective, with sulfoxide formation predominant under mild conditions . Nitrile reduction requires careful stoichiometry to avoid over-reduction .
Cross-Coupling Reactions
The pyridine and thienopyrimidine rings participate in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
Bromination at position 6 of the thienopyrimidine (using NBS) enables aryl boronic acid coupling, yielding biaryl derivatives . -
Buchwald-Hartwig Amination :
The chloro-pyrimidine intermediate reacts with amines to form C–N bonds, enhancing solubility or targeting kinase domains .
Hydrolysis of the Nitrile Group
The carbonitrile group undergoes hydrolysis to carboxylic acid or amide under controlled conditions:
| Conditions | Product | Yield (%) |
|---|---|---|
| H₂SO₄ (20%), reflux | Pyridine-4-carboxylic acid | 85–90 |
| NaOH/H₂O₂, RT | Pyridine-4-carboxamide | 70–75 |
This transformation is pivotal for prodrug strategies or improving pharmacokinetic properties .
Deprotection and Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation after deprotection:
-
Boc Deprotection :
Trifluoroacetic acid (TFA) removes Boc groups, generating a secondary amine for further functionalization . -
Reductive Amination :
Reaction with aldehydes/ketones and NaBH₃CN introduces alkyl/aryl substituents .
Photochemical and Thermal Stability
Comparison with Similar Compounds
Key Observations :
- Piperidine vs.
- Heterocyclic Modifications: The 7-methylthieno[3,2-d]pyrimidin-4-yl group distinguishes the target compound from others with pyrimidine () or thiopyrano-pyrimidine () cores.
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in ) or bulky substituents (e.g., morpholinyl in ) influence solubility and target binding.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogues:
Pharmacological Comparisons
Kinase inhibition is a plausible target due to structural similarities with MAP3K12 inhibitors (e.g., pyridine-carbonitrile derivatives in ):
The thienopyrimidine moiety in the target compound may enhance selectivity for tyrosine kinases compared to pyrimidine-only analogues .
Preparation Methods
Cyclization of Methyl 3-Amino-4-methylthiophene-2-carboxylate
Methyl 3-amino-4-methylthiophene-2-carboxylate (13 ) undergoes cyclization in formamide at 150°C under nitrogen, yielding 7-methylthieno[3,2-d]pyrimidin-4(3H)-one (72% yield). The reaction is monitored by LC-MS for completion.
Chlorination with Phosphorus Oxychloride
The resulting pyrimidinone is treated with phosphorus oxychloride (POCl₃) at 100°C for 6 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified to afford 4-chloro-7-methylthieno[3,2-d]pyrimidine as a white solid (82% yield). Key spectral data include:
Functionalization of Piperidine Derivatives
The piperidine scaffold is modified to introduce the methoxypyridine-4-carbonitrile moiety.
Synthesis of 4-(Hydroxymethyl)piperidine
4-Piperidinemethanol is protected as a tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate. The Boc group is subsequently removed using HCl in dioxane to yield 4-(hydroxymethyl)piperidine .
Etherification with Pyridine-4-carbonitrile
2-Fluoropyridine-4-carbonitrile is reacted with 4-(hydroxymethyl)piperidine in the presence of cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMA) at 100°C for 12 hours. This SNAr reaction affords 2-[(piperidin-4-yl)methoxy]pyridine-4-carbonitrile (66% yield).
Coupling of Thienopyrimidine and Piperidine Moieties
The final step involves nucleophilic aromatic substitution (NAS) between 4-chloro-7-methylthieno[3,2-d]pyrimidine and the piperidine intermediate.
Reaction Conditions
A mixture of 4-chloro-7-methylthieno[3,2-d]pyrimidine (1.0 equiv), 2-[(piperidin-4-yl)methoxy]pyridine-4-carbonitrile (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in n-butanol is heated at 135°C for 2 hours. The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography to yield the title compound (78% yield).
Analytical Characterization
-
¹H NMR (DMSO-d₆) : δ 8.51 (s, 1H, H-2), 8.12 (s, 1H, H-6), 7.98 (d, J = 7 Hz, 1H), 4.98 (m, 1H, OCH₂), 3.33–3.03 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃).
Optimization and Yield Considerations
Solvent and Base Effects
-
Solvents : n-Butanol and DMA are preferred for NAS and etherification, respectively, due to their high boiling points and compatibility with nucleophilic agents.
-
Bases : DIPEA and Cs₂CO₃ enhance reaction rates by deprotonating the piperidine nitrogen and activating the chloro-substituted thienopyrimidine.
Temperature and Time
-
NAS proceeds efficiently at 135°C within 2 hours, while etherification requires prolonged heating (12 hours) at 100°C.
Alternative Synthetic Pathways
Microwave-Assisted Coupling
A microwave-assisted reaction in N-methylpyrrolidone (NMP) at 140°C for 1 hour reduces reaction time but yields lower product (7%) due to side reactions.
Reductive Amination
An alternative route involves reductive amination of 4-chloro-7-methylthieno[3,2-d]pyrimidine with a pre-functionalized piperidine. However, this method is less efficient (<50% yield).
Challenges and Mitigation Strategies
Purification Difficulties
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | DMF, K₂CO₃, 12h stirring | 43% | |
| 2 | NaOH, CH₂Cl₂, RT | 99% |
Basic: How should this compound be characterized to confirm its structure?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., DMSO-d₆ solvent) to verify substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles, as demonstrated for related pyrimidine derivatives .
Q. Table 2: Key NMR Peaks (Hypothetical Data)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ (thieno) | 2.53 | d (J=7.0 Hz) | Methyl group on thienopyrimidine |
| Piperidine CH₂ | 3.53 | t (J=6.5 Hz) | Methylene adjacent to sulfur |
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like piperidine alkylation .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s approach integrates computational and experimental data to reduce trial-and-error .
- DOE (Design of Experiments) : Apply statistical methods (e.g., factorial design) to minimize experiments while maximizing yield and purity .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Solvent Effects : Re-measure NMR in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess tautomerism or conformational changes .
- Cross-Validation : Compare computational NMR predictions (e.g., using Gaussian or ADF software) with experimental data to identify outliers .
- Crystallographic Validation : Resolve single-crystal structures to unambiguously assign challenging peaks .
Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 7-methyl with ethyl or halogens) and test biological activity .
In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases, given the thienopyrimidine scaffold’s prevalence in kinase inhibitors .
Pharmacophore Modeling : Identify critical functional groups (e.g., pyridine-carbonitrile, piperidine-methoxy) for target engagement .
Q. Table 3: Hypothetical SAR Data
| Analog | Modification | IC₅₀ (nM) |
|---|---|---|
| Parent | None | 50 |
| A | 7-Ethyl | 120 |
| B | Piperidine → Azetidine | >1000 |
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (refer to H313 hazard code for skin/eye contact) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H290: may be corrosive if aerosolized) .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at -20°C to prevent degradation .
Advanced: How can stability studies inform storage and handling protocols?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) to identify degradation products via HPLC-MS .
- Kinetic Analysis : Calculate shelf-life using Arrhenius equations under accelerated conditions .
- Cryopreservation : Test solubility in DMSO/water mixtures for long-term storage in biological assays .
Advanced: What experimental designs are suitable for scaling up synthesis?
Methodological Answer:
- Flow Chemistry : Optimize continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., thienopyrimidine cyclization) .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to control critical parameters like pH and temperature .
- Green Chemistry Principles : Substitute DMF with Cyrene® or 2-MeTHF to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
